Vernakalant hydrochloride is a novel antiarrhythmic agent under investigation for its relative atrial selectivity. [, , ] While its intravenous formulation has been approved in some regions for converting recent-onset atrial fibrillation to sinus rhythm, it is not universally available. [, ] Its development stems from the need for safer and more effective pharmacological cardioversion options. [, ] Unlike traditional antiarrhythmic drugs, Vernakalant hydrochloride exhibits a unique multi-ion channel blocking profile, primarily targeting atrial tissue. [, ]
Vernakalant hydrochloride functions as a multi-ion channel blocker, primarily targeting potassium channels predominantly found in the atria. [, , ] This results in the prolongation of the atrial action potential and its plateau phase. [] Additionally, it exhibits rate-dependent sodium channel blocking properties. [, ] This unique pharmacological profile allows for atrial-selective action potential interference, minimizing effects on ventricular refractoriness and potentially reducing proarrhythmic effects. [, ]
Vernakalant hydrochloride's primary application in scientific research is investigating its potential for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm. [, , , , , , ] Several clinical trials have investigated its efficacy and safety in this context. [, , , , ] Studies suggest it can effectively terminate recent-onset AF (<7 days) in a significant proportion of patients, with a median conversion time ranging from 8 to 14 minutes. [, , ]
Further research is needed to fully elucidate the safety profile of Vernakalant hydrochloride, particularly regarding potential adverse events. [, ] Investigating its long-term efficacy in preventing AF recurrence is crucial, as current data primarily focus on short-term conversion. [, ] Additionally, exploring its potential in managing AF in diverse patient populations and clinical settings, including those with structural heart disease, could provide valuable insights. [] Understanding the clinical implications of its unique pharmacological profile, particularly its atrial selectivity, requires further investigation. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: